![molecular formula C14H26O2 B1381842 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid CAS No. 1803587-40-7](/img/structure/B1381842.png)
2-[4-(3-Methylpentyl)cyclohexyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[4-(3-Methylpentyl)cyclohexyl]acetic acid”, also known as MPA, is a cyclohexane derivative. It is used for scientific research experiments .
Molecular Structure Analysis
The molecular structure of “2-[4-(3-Methylpentyl)cyclohexyl]acetic acid” is represented by the chemical formula C14H26O2 . This indicates that the molecule is composed of 14 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms .Scientific Research Applications
Synthetic Methods and Derivatives
The compound 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid and its derivatives have been utilized in various synthetic methods. Amirani Poor et al. (2018) developed an intermolecular Ugi reaction involving 2-(1-(aminomethyl)cyclohexyl)acetic acid, leading to the production of novel classes of compounds in good to excellent yields. This methodology presents the first report for such an intermolecular reaction involving gabapentin, glyoxal, and isocyanide. Theoretical studies indicated that electron-donating groups enhance the strength of intramolecular hydrogen bonds, while electron-withdrawing groups decrease it (Amirani Poor et al., 2018).
Structural Analysis and Properties
In another context, (3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dienylidene)acetic acid underwent a unique cyclodimerization reaction when heated, forming a racemic mixture of cis- and trans-isomeric lactone-acids. The structural elucidation of these products was detailed, emphasizing the novel nature of this reaction and its potential significance in the synthesis of complex organic structures (Nesvadba et al., 2001).
Inhibition and Functionalization
Moreover, specific derivatives of cyclohexyldiethylenetriaminepenta-acetic acid have been synthesized for labeling purposes, indicating the compound's applicability in diagnostic and therapeutic contexts, particularly when linked with the bismuth-212 α-particle emitter (Brechbiel & Gansow, 1992). Additionally, the synthesis of derivatives such as (3R*,4R*)-4-acetylamino-3-(pent-3-oxy)cyclohex-1-ene-1-carboxylic acid and its isomer has been documented, with these compounds showing inhibitory action against influenza virus sialidases, demonstrating the compound's utility in the development of antiviral agents (Kerrigan et al., 2001).
Mechanism of Action
The mechanism of action for “2-[4-(3-Methylpentyl)cyclohexyl]acetic acid” is not specified in the search results. It’s important to note that the mechanism of action would depend on the specific application of this compound.
Safety and Hazards
properties
IUPAC Name |
2-[4-(3-methylpentyl)cyclohexyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-3-11(2)4-5-12-6-8-13(9-7-12)10-14(15)16/h11-13H,3-10H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJVSPSKMPKLPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCC1CCC(CC1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.